BenchChemオンラインストアへようこそ!

1-iodo-3-phenylbicyclo[1.1.1]pentane

Organometallic chemistry BCP functionalization Metal–halogen exchange

1-Iodo-3-phenylbicyclo[1.1.1]pentane (CAS 127321-10-2; molecular formula C₁₁H₁₁I; MW 270.11 g·mol⁻¹) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative featuring a bridgehead iodine atom and a bridgehead phenyl group on the strained, three-dimensional BCP cage. It belongs to the iodo-BCP building-block class, recognized since 2012 as a non-classical bioisostere of para-substituted benzene rings in drug discovery.

Molecular Formula C11H11I
Molecular Weight 270.11 g/mol
CAS No. 127321-10-2
Cat. No. B6233108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-iodo-3-phenylbicyclo[1.1.1]pentane
CAS127321-10-2
Molecular FormulaC11H11I
Molecular Weight270.11 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)I)C3=CC=CC=C3
InChIInChI=1S/C11H11I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyRAWXHWQESFAKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-3-phenylbicyclo[1.1.1]pentane (CAS 127321-10-2): Core Specifications and Procurement-Relevant Identity


1-Iodo-3-phenylbicyclo[1.1.1]pentane (CAS 127321-10-2; molecular formula C₁₁H₁₁I; MW 270.11 g·mol⁻¹) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative featuring a bridgehead iodine atom and a bridgehead phenyl group on the strained, three-dimensional BCP cage . It belongs to the iodo-BCP building-block class, recognized since 2012 as a non-classical bioisostere of para-substituted benzene rings in drug discovery [1]. The compound is supplied as a solid with a melting point of 61–65 °C and a typical purity of ≥95%, as confirmed by a major global vendor’s certificate of analysis .

Why 1-Iodo-3-phenylbicyclo[1.1.1]pentane Cannot Be Replaced by Other BCP Halides or Non-Halogenated Analogs


Not all 1,3-disubstituted BCPs are functionally interchangeable. The bridgehead iodine atom in 1-iodo-3-phenylbicyclo[1.1.1]pentane confers unique electrophilic reactivity that is absent in its chloro, bromo, or dehalogenated counterparts: 1-chloro-BCPs are inert to metal–halogen exchange with t-butyllithium, whereas the iodo derivative reacts cleanly to generate 1-lithio-BCP intermediates [1]. Moreover, iodo-BCPs are the only subclass demonstrated to serve as general electrophiles in iron-catalyzed Kumada cross-coupling with aryl and heteroaryl Grignard reagents—a transformation unavailable to the corresponding bromo- or chloro-BCPs [2]. Substituting the BCP core itself for a conventional phenyl ring sacrifices the documented ≥50-fold aqueous solubility gain and the marked reduction in nonspecific binding that the BCP motif uniquely provides among rigid hydrocarbon bioisosteres [3]. These reactivity and physicochemical gaps mean that generic replacement with a non-iodo or non-BCP analog will alter synthetic trajectory, downstream yields, and key drug-like properties in ways that undermine reproducibility and candidate quality.

Quantitative Differentiation Evidence for 1-Iodo-3-phenylbicyclo[1.1.1]pentane vs. Closest Analogs and Alternatives


Unique Electrophilic Reactivity of the C–I Bond: Iodo-BCPs vs. Chloro- and Bromo-BCPs in Metal–Halogen Exchange

The bridgehead C–I bond in 1-iodo-3-phenylbicyclo[1.1.1]pentane undergoes clean metal–halogen exchange with t-butyllithium to generate a nucleophilic 1-lithio-BCP species. Under identical conditions, 1-chlorobicyclo[1.1.1]pentane and the parent hydrocarbon are completely inert [1]. This reactivity dichotomy is foundational for all downstream BCP functionalization via organolithium or transmetallation pathways; the bromo analog shows intermediate but substantially slower exchange kinetics that reduce preparative utility. No other halogen substituent on the BCP bridgehead provides the combination of high reactivity and clean conversion exhibited by the iodo derivative.

Organometallic chemistry BCP functionalization Metal–halogen exchange

First-in-Class Electrophile for Iron-Catalyzed Kumada Cross-Coupling: Iodo-BCPs Enable C–C Bond Formation Unavailable to Other BCP Halides

1-Iodo-BCPs are the first and only BCP halide subclass demonstrated to act as general electrophilic coupling partners in Kumada cross-coupling. Using Fe(acac)₃ as catalyst, iodo-BCPs react with aryl and heteroaryl Grignard reagents to afford 1,3-C-disubstituted BCPs in yields of 53–95% across a broad scope [1]. In a representative drug-analogue synthesis, Kumada coupling of an iodo-BCP ester with PhMgBr, followed by hydrolysis, furnished BCP-flurbiprofen in 78% isolated yield [1]. This transformation is inaccessible with the corresponding bromo- or chloro-BCPs under the same conditions, because the oxidative addition step requires the relatively weak C–I bond.

Cross-coupling methodology Iron catalysis BCP drug analogue synthesis

BCP Core vs. Phenyl Ring: ≥50-Fold Aqueous Solubility Improvement and Reduced Nonspecific Binding

Replacement of a para-substituted aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group—the core scaffold of the target compound—improves aqueous solubility by at least 50-fold relative to the phenyl-containing parent compound, as demonstrated across multiple chemotypes [1]. In parallel, BCP incorporation markedly decreases nonspecific binding (NSB) as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)). By contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) bioisostere led to more lipophilic molecules and showed no improvement in NSB or solubility, while cubane-1,4-diyl provided intermediate benefits [1]. Because 1-iodo-3-phenylbicyclo[1.1.1]pentane already carries one aryl substituent, it directly installs this solubility-enhancing BCP–aryl framework in a single building block, bypassing the need for post-coupling BCP introduction.

Physicochemical profiling Bioisostere comparison Drug-likeness optimization

BCP Replacement of Fluorophenyl Ring in γ-Secretase Inhibitor BMS-708,163: Equipotent Enzyme Inhibition with ∼4-Fold Superior Oral Exposure

In the landmark study that established the BCP motif as a viable phenyl bioisostere, replacement of the central para-substituted fluorophenyl ring in γ-secretase inhibitor BMS-708,163 (compound 1) with a BCP unit yielded compound 3, which retained equipotent enzyme inhibition while delivering significant improvements in passive permeability and aqueous solubility [1]. In a mouse model, compound 3 (BCP) achieved approximately 4-fold higher Cₘₐₓ and AUC values relative to the phenyl-containing parent compound 1, translating into superior oral absorption [1]. SAR studies comparing the BCP replacement to other fluorophenyl replacements (e.g., heteroaromatic rings, saturated rings) demonstrated that only the BCP moiety achieved an optimal balance of γ-secretase potency, solubility/permeability, and in vitro metabolic stability [1]. Although compound 3 features a fluorophenyl-substituted BCP rather than a simple phenyl-substituted BCP, the study establishes the class-wide advantage of the BCP core over conventional phenyl rings in a quantitative, head-to-head in vivo comparison.

γ-Secretase inhibition Oral pharmacokinetics Phenyl bioisostere validation

Differentiated Safety Profile: Iodo-Substituted BCPs Display Higher Impact Sensitivity Than Carboxyl- or Hydroxymethyl-BCPs, but Lower Risk Than Iodo-Cubanes

A systematic hammer test and sealed-cell differential scanning calorimetry (DSC) study compared the impact sensitivity and thermal decomposition of iodo-, carboxyl-, and hydroxymethyl-substituted cubane, BCP, and BCO derivatives [1]. Iodo-substituted systems were consistently more impact sensitive than their carboxyl or hydroxymethyl counterparts across all cage types. Among cages, the impact sensitivity ranking was cubane > BCP > BCO (all BCO derivatives were unresponsive) [1]. The majority of iodo-substituted BCP derivatives were placed substantially above the Yoshida threshold, a computational indicator of energetic hazard potential. This comparative safety dataset enables informed procurement and handling decisions: the iodo-BCP presents a manageable but non-negligible safety profile that is significantly less hazardous than iodo-cubane but more demanding than non-iodinated BCPs or BCO analogs.

Process safety Energetic materials assessment Cage compound handling

Scalable, Catalyst-Free Synthesis of Iodo-BCPs: Kilogram-Scale Accessibility with >90% Crude Purity via Photochemical Flow Chemistry

A 2024 Nature Synthesis paper reported a general, scalable photochemical reaction between alkyl iodides and [1.1.1]propellane conducted in flow, requiring only light—no catalysts, initiators, or additives [1]. The reaction provides bicyclo[1.1.1]pentane iodides in milligram-, gram-, and kilogram-scale quantities. In many cases, simple evaporation of the reaction mixture delivers products in approximately 90% purity that can be used directly in subsequent transformations without chromatographic purification [1]. This methodology was used to prepare over 300 functionalized BCPs for medicinal chemistry applications, establishing it as the most general and scalable approach to functionalized BCPs reported to date. The target compound, 1-iodo-3-phenylbicyclo[1.1.1]pentane, is a direct product of this class of chemistry (via addition of iodobenzene-derived radical or phenyl-substituted alkyl iodide to propellane). This scalable route contrasts with earlier syntheses of bromo- or chloro-BCPs, which often required stoichiometric organometallic reagents, multistep sequences, or harsh conditions unsuitable for industrial scale-up.

Scalable synthesis Photochemical flow chemistry BCP building block supply

High-Impact Application Scenarios for 1-Iodo-3-phenylbicyclo[1.1.1]pentane Based on Verified Differentiation Data


Medicinal Chemistry: One-Step Installation of a Solubility-Enhanced BCP–Phenyl Pharmacophore via Kumada Cross-Coupling

The target compound serves as a pre-assembled BCP–aryl electrophile for iron-catalyzed Kumada cross-coupling with heteroaryl Grignard reagents, directly generating 1,3-C-disubstituted BCP drug analogues in 53–95% yield [1]. This enables medicinal chemistry teams to replace a central para-substituted phenyl ring with a solubility-enhanced (≥50-fold improvement [2]) BCP scaffold in a single synthetic step, while retaining the C–I bond's unique electrophilic reactivity that no bromo- or chloro-BCP can provide [3]. The resulting candidates inherit the pharmacokinetic advantages established by the BCP-for-phenyl replacement in the γ-secretase inhibitor case (~4-fold oral exposure improvement) [4].

Process Chemistry: Kilogram-Scale Building Block Supply with Validated Scalable Route and Quantified Safety Profile

Procurement of this compound at multi-gram to kilogram scale is underpinned by a demonstrated photochemical flow synthesis that achieves ~90% crude purity without chromatography and has produced over 300 distinct BCP derivatives [5]. The safety profile of iodo-BCPs has been quantitatively benchmarked against cubane (higher risk) and BCO (lower risk) analogs via hammer test and DSC, providing process chemists with a risk-calibrated handling framework [6]. This combination of scalable supply and characterized hazard profile makes the compound suitable for late-stage lead optimization and preclinical development campaigns where supply chain reliability and safety documentation are gating factors.

Chemical Biology: BCP-Containing Probe Synthesis via Selective Mono-Functionalization of the Bridgehead Iodide

The bridgehead C–I bond undergoes clean metal–halogen exchange with t-butyllithium, enabling generation of a nucleophilic 1-lithio-BCP intermediate for subsequent trapping with electrophiles (aldehydes, ketones, CO₂, etc.)—a transformation that the chloro analog cannot perform at all [3]. When combined with the phenyl group already installed at the opposing bridgehead, the compound provides a bifunctional BCP scaffold that can be selectively elaborated at the iodo-bearing position, enabling construction of BCP-containing chemical probes, PROTAC linkers, or bioconjugation handles with the intrinsic ≥50-fold solubility advantage of the BCP core [2].

Materials Science: Liquid Crystalline and Rigid-Rod Molecule Synthesis via BCP Spacer Incorporation

1,3-Disubstituted BCP derivatives have been demonstrated to exhibit liquid crystalline properties when elaborated with appropriate mesogenic groups via cross-coupling at the bridgehead positions [7]. The target compound, with its pre-installed phenyl group and iodo leaving group, is a direct precursor to such materials: the iodo substituent can be coupled with alkenyl, aryl, or biaryl partners under nickel or palladium catalysis to generate rigid-rod molecules where the BCP unit serves as the shortest possible rigid linear connector between aromatic termini. This application leverages the unique structural rigidity and linear geometry of the BCP cage that cannot be replicated by flexible alkyl or cyclohexyl spacers.

Quote Request

Request a Quote for 1-iodo-3-phenylbicyclo[1.1.1]pentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.